Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the quinoxaline ring, followed by methylation and subsequent functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2,3-Dimethylquinoxaline
- 6-Methylquinoxaline-2,3-dione
- 1,4-Dimethylquinoxaline-2,3-dione
Uniqueness
Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 1,3-dimethyl-2-oxo-3,4-dihydroquinoxaline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-11(15)14(2)10-5-4-8(12(16)17-3)6-9(10)13-7/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASCXJWLKUEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(N1)C=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246738-25-9 | |
Record name | Methyl 1,2,3,4-tetrahydro-1,3-dimethyl-2-oxo-6-quinoxalinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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